Propiomazine hydrochloride
Overview
Description
Propiomazine hydrochloride is a phenothiazine derivative used primarily as an antihistamine and sedative. It is known for its ability to treat insomnia and to produce sedation and relieve anxiety before or during surgery or other procedures. This compound is structurally related to promethazine and is provided medically as the hydrochloride and maleate salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiomazine hydrochloride can be synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically involves the reaction of 10-(2-dimethylaminopropyl)-2-propionylphenothiazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves a cost-effective process that ensures high purity and minimizes isomeric impurities. The process is designed to produce propiomazine maleate with high purity, free from isomeric impurities such as isopropiomazine .
Chemical Reactions Analysis
Types of Reactions
Propiomazine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for different therapeutic and research purposes .
Scientific Research Applications
Propiomazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, including its antihistamine and sedative properties.
Medicine: Used to treat insomnia, anxiety, and as a preoperative sedative. .
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Propiomazine hydrochloride acts as an antagonist of several receptors, including dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), alpha-1 adrenergic receptor, and histamine H1 receptor. Its primary use as a sedative is due to its antihistamine effect, which blocks the histamine H1 receptor, leading to sedation and drowsiness .
Comparison with Similar Compounds
Propiomazine hydrochloride is structurally and pharmacologically similar to other phenothiazine derivatives, such as:
Promethazine: Used primarily as an antihistamine and antiemetic.
Chlorpromazine: Used as an antipsychotic medication.
Thioridazine: Another antipsychotic with similar receptor binding properties.
What sets this compound apart is its specific receptor binding profile, which provides a unique balance of antihistamine and sedative effects without significant antipsychotic activity .
Properties
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNGSMLNPWNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872383 | |
Record name | Propiomazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240-15-9 | |
Record name | Propiomazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiomazine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiomazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIOMAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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